molecular formula C14H11N3OS2 B2397748 3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide CAS No. 478063-22-8

3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide

Cat. No.: B2397748
CAS No.: 478063-22-8
M. Wt: 301.4 g/mol
InChI Key: VLIXWSAXCYRWFX-XNTDXEJSSA-N
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Description

3-(1H-pyrrol-1-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide is a complex organic compound that features a pyrrole ring, a thiophene ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Formation of the Hydrazide Group: This involves the reaction of a carboxylic acid derivative with hydrazine or a hydrazine derivative.

    Condensation Reaction: The final step involves the condensation of the pyrrole and thiophene derivatives with the hydrazide group under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the hydrazide group, converting it to an amine.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.

    Reduction: Amines derived from the reduction of the hydrazide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound can be used as a probe or reagent in various biological assays and studies.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrrol-2-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide
  • 3-(1H-pyrrol-3-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide

Uniqueness

The unique combination of the pyrrole and thiophene rings with the hydrazide group in 3-(1H-pyrrol-1-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide provides it with distinct chemical properties and potential biological activities that may not be present in similar compounds.

Properties

CAS No.

478063-22-8

Molecular Formula

C14H11N3OS2

Molecular Weight

301.4 g/mol

IUPAC Name

3-pyrrol-1-yl-N-[(E)-thiophen-2-ylmethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H11N3OS2/c18-14(16-15-10-11-4-3-8-19-11)13-12(5-9-20-13)17-6-1-2-7-17/h1-10H,(H,16,18)/b15-10+

InChI Key

VLIXWSAXCYRWFX-XNTDXEJSSA-N

Isomeric SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)N/N=C/C3=CC=CS3

SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=CC=CS3

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=CC=CS3

solubility

not available

Origin of Product

United States

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